molecular formula C16H15NS2 B14395630 2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione CAS No. 88217-75-8

2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione

Cat. No.: B14395630
CAS No.: 88217-75-8
M. Wt: 285.4 g/mol
InChI Key: JIEKHIIHGXJECZ-UHFFFAOYSA-N
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Description

2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione typically involves the reaction of 3,4-dimethylbenzyl chloride with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Lacks the dimethylphenyl group but shares the benzothiazole core structure.

    2-[(4-Methylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione: Similar structure with a single methyl group on the phenyl ring.

    2-[(3,4-Dichlorophenyl)methyl]-1,2-benzothiazole-3(2H)-thione: Contains chlorine atoms instead of methyl groups on the phenyl ring.

Uniqueness

2-[(3,4-Dimethylphenyl)methyl]-1,2-benzothiazole-3(2H)-thione is unique due to the presence of the dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

CAS No.

88217-75-8

Molecular Formula

C16H15NS2

Molecular Weight

285.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)methyl]-1,2-benzothiazole-3-thione

InChI

InChI=1S/C16H15NS2/c1-11-7-8-13(9-12(11)2)10-17-16(18)14-5-3-4-6-15(14)19-17/h3-9H,10H2,1-2H3

InChI Key

JIEKHIIHGXJECZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CN2C(=S)C3=CC=CC=C3S2)C

Origin of Product

United States

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